4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid
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Overview
Description
4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid is an organic compound with the molecular formula C18H17NO4. It is known for its unique structure, which includes a butanoic acid backbone with an amino group substituted by a 2-oxo-1,2-diphenylethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid can be achieved through several methods. One common approach involves the aldol condensation reaction between glyoxylic acid and a methyl ketone derivative. This reaction can be facilitated by microwave-assisted techniques, which provide the desired product in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions under optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing an efficient and cost-effective method for producing this compound.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, allowing the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-[(1-phenylethyl)amino]-2-butenoic acid: Similar structure but with a different substituent on the amino group.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Contains a benzopyran ring instead of the diphenylethyl group.
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Features a furan ring and a phenyl group.
Uniqueness
4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of oxo and amino groups, along with the diphenylethyl substituent, makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
4-oxo-4-[(2-oxo-1,2-diphenylethyl)amino]butanoic acid |
InChI |
InChI=1S/C18H17NO4/c20-15(11-12-16(21)22)19-17(13-7-3-1-4-8-13)18(23)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,19,20)(H,21,22) |
InChI Key |
DWTJSWZBVRWCKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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